Dichloromethane-13C

概要

説明

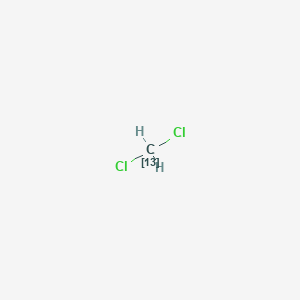

Dichloromethane-13C, also known as methylene-13C chloride, is a stable isotope-labeled compound with the molecular formula 13CH2Cl2. It is a colorless, volatile liquid with a chloroform-like odor. This compound is widely used in various scientific research applications due to its unique properties and isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy .

準備方法

Synthetic Routes and Reaction Conditions

Dichloromethane-13C can be synthesized through the chlorination of methane-13C. The reaction involves the substitution of hydrogen atoms in methane-13C with chlorine atoms under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves the same chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of specialized equipment to handle the volatile and potentially hazardous nature of the compound .

化学反応の分析

Nucleophilic Substitution Reactions

Dichloromethane-13C participates in SN2 displacement reactions due to its polarized C–Cl bonds. Key examples include:

Reaction with Hydroxide Ions

In alkaline conditions, ¹³CH₂Cl₂ undergoes hydrolysis to yield methanol-13C:

Kinetic studies show pseudo-first-order behavior in excess DCM, with second-order rate constants (~2.56 × 10⁻⁸ M⁻¹ s⁻¹) determined via ¹H NMR monitoring .

Reaction with Amines

-

Tertiary amines (e.g., DMAP) react via sequential SN2 substitutions to form bis-ammonium salts (e.g., methylene bispyridinium dichlorides). No intermediates are observed, supporting a two-step mechanism where the first substitution is rate-limiting .

-

Secondary amines form equilibrium mixtures of iminium chlorides and aminals at elevated temperatures .

Organometallic Reagent Interactions

This compound reacts with strong bases to generate reactive intermediates:

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| tert-Butyllithium | ¹³CHCl₂Li + RH | Deprotonation | |

| Methyllithium | ¹³CHCl (chlorocarbene) + CH₄ | α-Elimination |

These reactions highlight its role as a precursor to isotopically labeled carbenes for cyclopropanation or insertion reactions.

Oxidation and Degradation Pathways

Thermal/Oxidative Breakdown

Under oxidative conditions (e.g., KMnO₄/CrO₃), ¹³CH₂Cl₂ decomposes to ¹³CO₂ and HCl.

Biological Degradation

Anaerobic bacteria metabolize ¹³CH₂Cl₂ via two pathways:

-

Mineralization : Direct conversion to ¹³CO₂ and H₂, coupled with homoacetogenesis or methanogenesis .

-

Fermentation : Dehalobacterium formicoaceticum produces ¹³C-acetate and formate, confirmed via ¹³C NMR .

Multicomponent Reactions

This compound serves as a C1 synthon in DBU-catalyzed reactions:

Synthesis of 1,4,2-Dioxazoles

-

Chemoselective for late-stage functionalization of biomolecules (e.g., estrone, paracetamol).

-

Tolerant of hydroxyl, ketone, and aromatic groups.

-

Scalable (66% yield at 10 mmol).

Mechanistic Insights

-

DBU acts as a nucleophilic catalyst, forming transient intermediates (e.g., acyl-DBU adducts).

-

No radical intermediates detected (TEMPO inhibition studies) .

Reactivity with Peptide Coupling Reagents

Hydroxybenzotriazole (HOBt) reacts with ¹³CH₂Cl₂ in the presence of Et₃N, forming acetals via nucleophilic substitution . This side reaction underscores the need for caution when using DCM in peptide synthesis.

Environmental and Metabolic Fate

Atmospheric Degradation

this compound contributes to stratospheric ozone depletion via photolytic Cl- radical generation .

Human Metabolism

科学的研究の応用

Chemistry

NMR Spectroscopy : DCM-13C is extensively used in NMR spectroscopy to study the structure and dynamics of organic molecules. The presence of the stable isotope enhances the sensitivity and resolution of NMR experiments, allowing for detailed analysis of molecular interactions and conformations.

Biology

Metabolic Studies : In biological research, DCM-13C serves as a tracer in metabolic studies. By incorporating this compound into biological systems, researchers can trace the pathways of carbon atoms and understand metabolic fluxes in various organisms.

Medicine

Drug Development : DCM-13C plays a crucial role in pharmacokinetics and drug development. It is used to study the distribution and metabolism of carbon-containing drugs, providing insights into their pharmacological profiles and potential therapeutic effects.

Industry

Solvent Applications : DCM-13C is utilized as a solvent in various industrial processes, including the production of pharmaceuticals and agrochemicals. Its volatility and solvent properties make it suitable for applications where rapid evaporation is required.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | NMR Spectroscopy | Enhanced sensitivity for structural analysis |

| Biology | Metabolic Tracing | Insights into metabolic pathways |

| Medicine | Drug Development | Understanding drug metabolism |

| Industry | Solvent Use | Efficient solvent properties |

Case Study 1: NMR Spectroscopy

In a study involving organic compounds, researchers utilized DCM-13C to analyze complex mixtures through NMR spectroscopy. The isotopic labeling allowed for clearer identification of chemical shifts related to specific carbon environments, leading to more accurate structural elucidation .

Case Study 2: Metabolic Pathway Tracing

A metabolic study employed DCM-13C to trace carbon flux in yeast cells during fermentation processes. The results demonstrated how different substrates influenced metabolic pathways, providing valuable insights for optimizing fermentation conditions in industrial applications .

Case Study 3: Drug Metabolism Analysis

In drug development research, DCM-13C was used to track the metabolism of a new pharmaceutical compound in animal models. The study revealed critical information about the compound's bioavailability and metabolic pathways, aiding in the design of more effective drugs .

Health and Environmental Considerations

While DCM-13C has numerous applications, it is essential to consider its health implications. Dichloromethane (the non-isotopically labeled form) has been associated with potential carcinogenic effects based on animal studies . Therefore, safety measures should be implemented when handling this compound in laboratory and industrial settings.

作用機序

The mechanism of action of dichloromethane-13C primarily involves its role as a solvent and its isotopic labeling properties. In NMR spectroscopy, the 13C isotope provides a distinct signal that can be used to study the molecular structure and interactions of carbon-containing compounds. The molecular targets and pathways involved depend on the specific application and the compounds being studied .

類似化合物との比較

Similar Compounds

Chloroform-13C: Another isotopically labeled compound used in NMR spectroscopy.

Carbon Tetrachloride-13C: Used in similar applications but has different chemical properties.

Methanol-13C: Used in metabolic studies and NMR spectroscopy.

Uniqueness

Dichloromethane-13C is unique due to its specific isotopic labeling and its ability to act as a versatile solvent. Its relatively low boiling point and high volatility make it suitable for various applications where rapid evaporation is required .

生物活性

Dichloromethane (DCM), also known as methylene chloride, is a volatile organic compound widely used in various industrial applications. This article focuses on the biological activity of Dichloromethane-13C , a stable isotope-labeled variant of DCM, emphasizing its potential therapeutic effects, toxicity, and underlying mechanisms of action.

This compound possesses similar chemical properties to its non-labeled counterpart, DCM. It is primarily used in organic synthesis, as a solvent for extraction processes, and in the pharmaceutical industry for drug formulation. Its isotopic labeling allows for enhanced tracking in biological studies.

Anticancer Properties

Recent studies have demonstrated that dichloromethane fractions from various plant extracts exhibit significant anticancer activity. For instance, a study on Calystegia soldanella revealed that DCM fractions inhibited the viability of HT-29 colorectal cancer cells while inducing apoptosis. The mechanism involved mitochondrial membrane potential regulation and S-phase cell cycle arrest, with increased expression of pro-apoptotic proteins (Fas, Bad, Bax) and decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HT-29 | Not specified | Apoptosis induction |

Antioxidant and Toxicity Activities

In another study, the antioxidant and toxicity activities of dichloromethane were assessed using various assays. The DCM fraction exhibited significant activity against Artemia salina and Leishmania amazonensis, with IC50 values of 24.89 µg/mL and 2.84 µg/mL, respectively. Additionally, slight cytotoxicity was observed in mammalian V79 cells .

| Organism | IC50 (µg/mL) |

|---|---|

| Artemia salina | 24.89 |

| Leishmania amazonensis | 2.84 |

Neurotoxic Effects

Research has also indicated that dichloromethane can induce neurotoxic effects. A study involving Oreochromis fish showed that exposure to DCM at lethal concentrations resulted in oxidative stress and significant histopathological changes in liver tissues . The hematological analysis revealed elevated leukocyte counts and necrosis in liver cells.

Case Studies

- Case Study on Cancer Cell Lines : The DCM fraction from plant extracts was shown to induce apoptosis in HT-29 cells through mitochondrial pathways. This suggests its potential as an anticancer agent.

- Neurotoxicity Assessment : A study demonstrated that exposure to DCM led to significant alterations in fish hematology and liver histopathology, indicating potential neurotoxic effects.

特性

IUPAC Name |

dichloro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUJEATGCHHMB-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481158 | |

| Record name | Dichloromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-03-1 | |

| Record name | Dichloromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethane-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。